2-(2-fluorophenoxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16FNO3 and its molecular weight is 277.295. The purity is usually 95%.
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Scientific Research Applications
Photoreactions and Solvent Effects
Research by Watanabe et al. (2015) explored the photoreactions of flutamide, a compound with a somewhat similar structure, highlighting how it undergoes different photoreactions in acetonitrile and 2-propanol solvents. This study provides insights into the behavior of similar compounds under UV light, which could be relevant for understanding the photostability and photoreactivity of "2-(2-fluorophenoxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide" in various environments (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Characterization
Yang Man-li (2008) focused on the synthesis and characterization of novel acetamide derivatives, utilizing primary compounds like 3-fluoro-4-cyanophenol. This research is significant for understanding the synthetic pathways and structural analysis of related acetamide compounds, which could guide the synthesis of "this compound" and its derivatives (Yang Man-li, 2008).
Anticonvulsant Activities
A study by Kohn et al. (1993) on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives revealed their anticonvulsant activities, showing significant protection against seizures in mice. This research could offer a foundational understanding of the potential neurological applications of similar compounds (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).
Gastroprotective Activity
Research by Hirakawa et al. (1998) on acetamide derivatives with heteroaromatic rings demonstrated gastroprotective activities, highlighting the importance of specific functional groups for enhancing biological activity. Such studies could provide insights into the gastroprotective potential of "this compound" and similar molecules (Hirakawa, Matsumoto, Hosoda, Sekine, Yamaura, & Sekine, 1998).
Chemoselective Acetylation
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol, offering a perspective on the synthesis of intermediate compounds for pharmaceutical applications. This could be relevant for understanding the chemical behavior and modification possibilities of "this compound" (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-11(9-12-5-4-8-19-12)17-15(18)10-20-14-7-3-2-6-13(14)16/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBGAVGOCBLQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.